molecular formula C9H9F2NO B14356084 4-[Bis(fluoromethyl)amino]benzaldehyde CAS No. 90819-56-0

4-[Bis(fluoromethyl)amino]benzaldehyde

Cat. No.: B14356084
CAS No.: 90819-56-0
M. Wt: 185.17 g/mol
InChI Key: XOZRZCBFVBCIKN-UHFFFAOYSA-N
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Description

4-[Bis(fluoromethyl)amino]benzaldehyde is an organic compound with the molecular formula C9H9F2NO It features a benzaldehyde core substituted with a bis(fluoromethyl)amino group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(fluoromethyl)amino]benzaldehyde typically involves the reaction of p-fluorobenzaldehyde with bis(fluoromethyl)amine under controlled conditions. The reaction is catalyzed by a suitable catalyst, often in the presence of a solvent such as ethanol. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set duration to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the product’s quality .

Chemical Reactions Analysis

Types of Reactions

4-[Bis(fluoromethyl)amino]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[Bis(fluoromethyl)amino]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Bis(fluoromethyl)amino]benzaldehyde involves its interaction with specific molecular targets. The bis(fluoromethyl)amino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The aldehyde group can form Schiff bases with amines, leading to various downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Bis(fluoromethyl)amino]benzaldehyde is unique due to the presence of the bis(fluoromethyl)amino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

90819-56-0

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

4-[bis(fluoromethyl)amino]benzaldehyde

InChI

InChI=1S/C9H9F2NO/c10-6-12(7-11)9-3-1-8(5-13)2-4-9/h1-5H,6-7H2

InChI Key

XOZRZCBFVBCIKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)N(CF)CF

Origin of Product

United States

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